molecular formula C17H20ClNO4 B13787101 tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate

tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate

Cat. No.: B13787101
M. Wt: 337.8 g/mol
InChI Key: VQXORPYGNZIIGA-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a methoxyfuran group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a chlorophenyl and methoxyfuran derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

tert-Butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

tert-Butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate can be compared with other similar compounds such as:

  • tert-Butyl N-[(4-chlorophenyl)-(1,2,4-oxadiazol-5-yl)methyl]carbamate
  • tert-Butyl N-[(4-chlorophenyl)-(3,4-dihydroquinolin-2-yl)methyl]carbamate
  • tert-Butyl N-[(4-chlorophenyl)-(4-oxocyclohexyl)methyl]carbamate

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its methoxyfuran group, which imparts distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C17H20ClNO4

Molecular Weight

337.8 g/mol

IUPAC Name

tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate

InChI

InChI=1S/C17H20ClNO4/c1-17(2,3)23-16(20)19-15(11-5-7-12(18)8-6-11)13-9-10-14(21-4)22-13/h5-10,15H,1-4H3,(H,19,20)

InChI Key

VQXORPYGNZIIGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C2=CC=C(O2)OC

Origin of Product

United States

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